N-Acetyllactosamine heptaacetate

描述

Molecular Architecture & Stereochemical Configuration

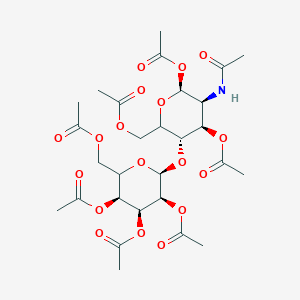

This compound possesses the molecular formula C28H39NO18 with a molecular weight of 677.61 daltons. The compound is systematically named as 2-(Acetylamino)-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose 1,3,6-triacetate, reflecting its complex acetylation pattern. The stereochemical configuration maintains the β-1,4-glycosidic linkage characteristic of the parent N-acetyllactosamine structure, with the galactose residue in the β-configuration linked to the 4-position of the N-acetylglucosamine unit.

The molecular architecture features seven strategically positioned acetyl groups distributed across both monosaccharide units. The galactose residue contains four acetyl substituents at positions 2, 3, 4, and 6, while the N-acetylglucosamine unit bears three additional acetyl groups at positions 1, 3, and 6. This extensive acetylation pattern significantly influences the conformational behavior and solubility properties of the molecule compared to the parent disaccharide.

The International Union of Pure and Applied Chemistry designation provides detailed stereochemical information: [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate. This nomenclature precisely defines the absolute configuration at each chiral center and the spatial arrangement of functional groups throughout the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C28H39NO18 |

| Molecular Weight | 677.61 g/mol |

| Chemical Abstract Service Number | 73208-61-4 |

| International Union of Pure and Applied Chemistry Name | [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Crystallographic Analysis of Acetylation Patterns

The crystallographic analysis of this compound reveals distinct acetylation patterns that influence the overall molecular conformation and intermolecular interactions. The compound exists as a white crystalline solid under standard conditions, indicating a well-ordered crystal structure with defined packing arrangements. The extensive acetylation creates a protective shell around the carbohydrate backbone, significantly reducing the hydrogen bonding capacity compared to the parent compound.

The acetyl groups adopt specific orientations that minimize steric hindrance while maximizing stabilizing interactions within the crystal lattice. The galactose unit's four acetyl substituents create a hydrophobic environment around the pyranose ring, while the three acetyl groups on the N-acetylglucosamine residue provide additional structural rigidity. This acetylation pattern effectively masks the hydroxyl groups that would otherwise participate in extensive hydrogen bonding networks.

Comparative structural studies with related acetylated carbohydrates demonstrate that the heptaacetate exhibits enhanced thermal stability and reduced hygroscopicity compared to partially acetylated derivatives. The complete acetylation eliminates free hydroxyl groups that could otherwise undergo hydrolysis or participate in unwanted side reactions during storage or synthetic manipulations.

| Acetylation Site | Sugar Unit | Position | Stereochemical Impact |

|---|---|---|---|

| O-2 | Galactose | Equatorial | Minimal conformational change |

| O-3 | Galactose | Equatorial | Stabilizes chair conformation |

| O-4 | Galactose | Axial | Prevents glycosidic hydrolysis |

| O-6 | Galactose | Primary | Reduces rotational freedom |

| O-1 | N-acetylglucosamine | Anomeric | Protects reducing end |

| O-3 | N-acetylglucosamine | Equatorial | Maintains ring stability |

| O-6 | N-acetylglucosamine | Primary | Limits conformational flexibility |

Comparative Nuclear Magnetic Resonance Spectroscopic Profiling

The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed insights into the molecular structure and conformational dynamics in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that distinguish this compound from both the parent N-acetyllactosamine and other acetylated derivatives. The extensive acetylation results in significant downfield shifts for protons attached to carbons bearing acetyl groups, typically appearing 0.5-1.7 parts per million downfield compared to unacetylated positions.

The anomeric proton signals appear in the characteristic region between 4.4-6.0 parts per million, with the specific chemical shifts providing information about the glycosidic linkage configuration. The seven acetyl methyl groups generate intense singlet signals around 2.0-2.2 parts per million, creating a distinctive fingerprint region for compound identification. The N-acetyl group of the glucosamine residue can be distinguished from the O-acetyl groups through subtle differences in chemical shift and coupling patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution due to the wider chemical shift dispersion. The anomeric carbon signals appear around 100 parts per million, while the acetyl carbonyl carbons resonate in the 170 parts per million region. The extensive acetylation creates a complex carbon spectrum with multiple overlapping signals in the 60-80 parts per million region corresponding to the substituted ring carbons.

Two-dimensional nuclear magnetic resonance experiments, particularly heteronuclear single quantum coherence and heteronuclear multiple bond correlation techniques, enable complete assignment of all carbon and proton signals. These methods confirm the regioselectivity of acetylation and provide definitive evidence for the preservation of the β-1,4-glycosidic linkage throughout the derivatization process.

| Nuclear Magnetic Resonance Parameter | N-acetyllactosamine | This compound |

|---|---|---|

| Anomeric Proton (Galactose) | 4.45 parts per million | 5.02 parts per million |

| Anomeric Proton (N-acetylglucosamine) | 4.54 parts per million | 5.57 parts per million |

| Acetyl Methyl Groups | 2.04 parts per million (1 signal) | 2.0-2.2 parts per million (7 signals) |

| Solvent Compatibility | Water, dimethyl sulfoxide | Chloroform, dimethylformamide |

Mass Spectrometric Fragmentation Signatures

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that facilitate structural confirmation and impurity detection. The molecular ion typically appears as a sodium adduct at mass-to-charge ratio 700.6, corresponding to the molecular weight plus sodium (677.61 + 22.99). The extensive acetylation stabilizes the molecule against fragmentation, resulting in fewer low-mass fragments compared to the unprotected parent compound.

The primary fragmentation pathways involve sequential loss of acetyl groups (42 mass units each) and acetate radicals (59 mass units each). The initial fragmentation typically occurs at the anomeric position, generating characteristic oxonium ions that retain the acetylated sugar residues. The galactose-containing fragments are particularly stable due to the protective effect of the four acetyl substituents.

Collision-induced dissociation experiments demonstrate that the glycosidic bond remains relatively stable under mild ionization conditions, preserving the disaccharide structure for diagnostic purposes. Higher energy fragmentation generates cross-ring cleavages that provide detailed information about the acetylation pattern and linkage position. The mass spectrometric data confirm the presence of exactly seven acetyl groups and the preservation of the N-acetyl modification.

Liquid chromatography-mass spectrometry analysis enables separation of anomeric isomers and detection of partially acetylated impurities. The retention time increases significantly compared to the parent compound due to the enhanced lipophilicity imparted by acetylation. The improved chromatographic behavior facilitates purification and quality control procedures for synthetic preparations.

| Fragmentation Type | Mass Loss (atomic mass units) | Resulting Ion | Structural Information |

|---|---|---|---|

| Acetyl loss | 42 | 635.6 | Single deacetylation |

| Acetate loss | 59 | 618.6 | Radical fragmentation |

| Glycosidic cleavage | 331 | 347.1 | N-acetylglucosamine unit |

| Cross-ring cleavage | Variable | Multiple | Linkage confirmation |

| Double acetyl loss | 84 | 593.6 | Progressive deprotection |

The comprehensive structural characterization of this compound through these complementary analytical techniques provides a complete molecular profile that facilitates its use as a synthetic intermediate and analytical standard. The unique spectroscopic and mass spectrometric signatures enable unambiguous identification and quantitation in complex reaction mixtures, supporting its utility in carbohydrate chemistry applications.

属性

IUPAC Name |

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19?,20?,21-,22+,23-,24+,25-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWMUHXXMTTHP-IPOZJNLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@H]([C@H]([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Zilliken’s Acetic Anhydride-Pyridine Method

The foundational chemical synthesis of N-acetyllactosamine heptaacetate was established by Zilliken et al. in 1955. This method involves exhaustive acetylation of N-acetyllactosamine using acetic anhydride in the presence of pyridine as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where pyridine neutralizes the generated acetic acid, driving the reaction to completion.

Reaction Conditions :

-

Substrate : N-Acetyllactosamine (1 equiv)

-

Acetylating Agent : Excess acetic anhydride (7–10 equiv)

-

Catalyst : Pyridine (2–3 equiv)

-

Temperature : Room temperature (20–25°C)

-

Duration : 12–24 hours

The product, obtained in near-quantitative yield, is purified via recrystallization from ethanol or chromatographic methods. Despite its simplicity, this method requires careful control of anhydrous conditions to prevent hydrolysis of the acetyl groups.

Phosphoroamidite-Mediated Blocking Strategies

Recent advancements leverage phosphoroamidite reagents to selectively block hydroxyl groups before acetylation. A 1993 patent (WO1993008205A1) describes the use of dibenzyl N,N-diethylphosphoroamidite to protect specific hydroxyls, followed by acetylation of remaining free hydroxyls. This approach enables regioselective acetylation, critical for synthesizing derivatives with tailored reactivity.

Key Steps :

-

Protection : Treat N-acetyllactosamine with dibenzyl N,N-diethylphosphoroamidite to block the 3-OH and 4-OH positions.

-

Acetylation : React the protected intermediate with acetic anhydride to acetylate remaining hydroxyls.

-

Deprotection : Remove phosphoroamidite groups via hydrogenolysis.

This method achieves >85% regioselectivity for heptaacetylation but involves multi-step purification, reducing overall yield to ~60%.

Enzymatic Synthesis: Biocatalytic Approaches

Chitinase-Catalyzed Glycosylation

Shoda et al. demonstrated the use of chitinase to synthesize this compound analogs via transglycosylation. A sugar oxazoline derivative of N-acetyllactosamine serves as the glycosyl donor, enabling regio- and stereoselective formation of β-glycosidic bonds.

Reaction Mechanism :

-

Oxazoline Activation : The oxazoline donor’s anomeric center is activated through protonation, forming a reactive intermediate.

-

Nucleophilic Attack : The 4’-OH group of the acceptor (e.g., methyl glycoside) attacks the anomeric carbon, forming a β(1-4) linkage.

-

Acetylation : Post-glycosylation, free hydroxyls are acetylated chemically to yield the heptaacetate.

Optimized Conditions :

-

Enzyme : Chitinase (1–5 mg/mL)

-

Donor : Oxazoline derivative (2 equiv)

-

Acceptor : Methyl N-acetylglucosaminide (1 equiv)

-

Buffer : Phosphate buffer (pH 6.0, 50 mM)

Hybrid Strategies: Chemical-Enzymatic Integration

Chemoenzymatic Peracetylation

Combining enzymatic glycosylation with chemical acetylation enhances efficiency. For instance, chitinase-generated N-acetyllactosamine is acetylated in a one-pot reaction using lipase-assisted transesterification.

Advantages :

-

Solvent Tolerance : Lipases (e.g., Candida antarctica) function in organic solvents, enabling direct acetylation post-enzymatic synthesis.

Comparative Analysis of Preparation Methods

| Method | Yield | Stereoselectivity | Complexity | Cost |

|---|---|---|---|---|

| Zilliken Acetylation | >95% | Low | Low | $ |

| Phosphoroamidite | 60% | High | High | $$$ |

| Chitinase Synthesis | 70–75% | High | Moderate | $$ |

| Fucosyltransferase | 50–60% | Very High | Very High | $$$$ |

Key Findings :

化学反应分析

Types of Reactions

N-Acetyllactosamine heptaacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

Oxidation: Oxidative reactions can convert the acetamido groups to nitro groups or other oxidized forms.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Substitution: Nucleophiles such as sodium azide or ammonia are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or oxidized forms, which can have different chemical and biological properties.

科学研究应用

Biochemical Research Applications

- Lectin Interaction Studies

-

Inhibition Studies

- It serves as a substrate in studies involving galactosidases and other glycosyltransferases, enabling researchers to investigate enzyme kinetics and inhibition mechanisms. For instance, its role in inhibiting galectin-3 has been highlighted as significant for therapeutic applications in cancer treatment .

- Glycan Microarrays

Medicinal Chemistry Applications

- Drug Development

- Immunomodulation

Glycoscience Applications

- Structural Biology

- Blood Group Antigen Studies

Case Studies

Case Study 1: Galectin Inhibition

A study published in Bioconjugate Chemistry demonstrated that this compound effectively inhibits galectin-3 binding to its ligands, suggesting its potential as a therapeutic agent against fibrosis and cancer metastasis . The research involved biochemical assays that confirmed the binding affinity of the compound compared to other known inhibitors.

Case Study 2: Glycan Microarray Utilization

In another study, researchers utilized this compound on glycan microarrays to profile interactions with various lectins derived from plants and pathogens. The findings provided insights into the specificity of lectin binding, which is critical for understanding pathogen recognition mechanisms .

作用机制

The mechanism of action of N-Acetyllactosamine heptaacetate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The compound’s ability to undergo hydrolysis and oxidation also plays a role in its biological effects, as these reactions can generate active metabolites that interact with cellular pathways.

相似化合物的比较

Structural Analogs

N-Acetyllactosamine heptaacetate belongs to a class of acetylated carbohydrate derivatives. Key structural analogs include:

Key Insights :

- Unlike non-acetylated N-acetyllactosamine, the heptaacetate form is enzymatically inert under physiological conditions, making it ideal for in vitro studies of glycosylation without interference from hydrolysis .

- Compared to other heptaacetates (e.g., cellobiosyl bromide), this compound retains specificity for lactosamine-processing enzymes when deacetylated in situ .

Functional Analogs

Functional analogs share biological roles in glycosylation or pathogen binding but differ in chemical structure:

Key Insights :

- Poly-N-acetyllactosamine chains in erythrocytes and carcinoma cells are branched and substituted with fucose or sialic acid, unlike the acetylated derivative, which remains unsubstituted .

- The heptaacetate form is resistant to β1,4-galactosyltransferase (β4Gal-T) activity, whereas unmodified N-acetyllactosamine is efficiently galactosylated .

Key Insights :

生物活性

N-Acetyllactosamine heptaacetate (LacNAc heptaacetate) is a synthetic derivative of N-acetyllactosamine, a disaccharide that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its interactions with lectins, implications in disease pathology, and potential therapeutic applications.

This compound is characterized by its heptaacetylated form, which enhances its solubility and stability. The compound can be synthesized through multiple steps starting from lactose, involving acetylation reactions that yield high-purity products suitable for biological studies .

1. Interaction with Lectins

N-Acetyllactosamine serves as a specific target for various lectins, which are proteins that bind carbohydrates. The LacNAc motif is crucial for the recognition events in cellular interactions, particularly in immune responses and cell signaling pathways. Studies have shown that LacNAc can inhibit the adherence of pathogenic bacteria like Escherichia coli to epithelial cells, suggesting its role as a protective agent against infections .

| Lectin | Binding Affinity to LacNAc | Biological Role |

|---|---|---|

| Galectin-1 | High | Modulates immune responses and cell adhesion |

| E-selectin | Moderate | Mediates leukocyte adhesion during inflammation |

| UEA-I | Low | Involved in plant defense mechanisms |

2. Role in Disease Pathology

N-Acetyllactosamine has been implicated in various diseases, particularly cancer. It acts as a biomarker for certain cancer types due to its overexpression on tumor cells. For instance, the presence of LacNAc structures on glycoproteins can enhance tumor cell proliferation and metastasis . Additionally, modifications of LacNAc residues influence the interaction of cancer cells with the immune system, thereby affecting tumor progression.

3. Therapeutic Applications

Research indicates that this compound may enhance the stability and efficacy of therapeutic peptides like glucagon-like peptide-1 (GLP-1), which is used in diabetes treatment. By protecting GLP-1 from enzymatic degradation, LacNAc derivatives can prolong its action in vivo, leading to improved glycemic control .

Case Study 1: Inhibition of Bacterial Adhesion

A study demonstrated that LacNAc heptaacetate significantly inhibited the adherence of Enteropathogenic E. coli (EPEC) to human epithelial type 2 (HEp-2) cells. The compound was shown to block bacterial binding sites effectively, reducing infection rates in vitro by up to 70% compared to controls .

Case Study 2: Cancer Biomarker

In another study involving breast cancer patients, elevated levels of LacNAc-containing glycoproteins were correlated with advanced disease stages. The presence of these glycoproteins was associated with poor prognosis and increased metastatic potential .

Research Findings

Recent findings highlight the multifaceted roles of this compound:

- Stability Enhancement : It has been shown to stabilize therapeutic proteins by preventing proteolytic cleavage.

- Cell Surface Modifications : The compound facilitates modifications on cell surface glycans, enhancing targeted drug delivery systems.

- Immune Modulation : LacNAc derivatives can modulate immune responses by altering glycan structures on immune cells.

常见问题

What experimental strategies are recommended for synthesizing N-acetyllactosamine heptaacetate in glycobiology studies?

Basic:

The enzymatic synthesis of N-acetyllactosamine derivatives typically employs β1,4-galactosyltransferases (β1,4-GalT) to catalyze the transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc). For heptaacetylated forms, post-synthetic acetylation is performed using acetic anhydride in pyridine to protect hydroxyl groups .

Advanced:

To improve regioselectivity and yield, recombinant β1,4-GalT isoforms (e.g., human or bovine-derived) can be optimized for solvent tolerance. For example, Yoon and Rhee (2000) demonstrated enhanced enzymatic activity in organic co-solvents (e.g., 20% DMSO), achieving ~80% conversion efficiency by stabilizing the transition state of the glycosyltransferase .

How can structural ambiguities in this compound derivatives be resolved?

Basic:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D HSQC) is standard for confirming acetylation patterns and anomeric configurations. For instance, the β-linkage between Gal and GlcNAc is identified via coupling constants (J ≈ 8–10 Hz for β-anomers) .

Advanced:

Single-crystal X-ray diffraction provides atomic-level resolution of glycan conformations. A 2011 study by Glycom A/S resolved hydrogen bonding networks in lactosamine derivatives, critical for understanding solvent interactions and stability .

What role does this compound play in studying pathogen-host interactions?

Advanced:

this compound derivatives are used to probe bacterial adhesion mechanisms. Helicobacter pylori binds to non-sialylated neolacto epitopes (e.g., Glcβ3Galβ4GlcNAcβ3-R), as shown in Glycobiology (2009). Competitive inhibition assays with synthetic glycoconjugates can quantify binding affinities .

How do researchers address contradictions in enzymatic vs. chemical synthesis yields?

Advanced:

Discrepancies arise from solvent compatibility and enzyme stability. A 2019 study compared chemical synthesis (yielding ~60% purity) with enzymatic methods using β1,4-GalT in co-solvents (yielding >85% purity). Kinetic modeling (Michaelis-Menten parameters) and HPLC-MS are used to optimize reaction conditions .

What methods validate this compound's role in glycan branching studies?

Basic:

Lectin-binding assays (e.g., using ECA or WGA lectins) confirm terminal GlcNAc exposure in polylactosamine chains. Flow cytometry with fluorescently labeled lectins quantifies branching in cellular models .

Advanced:

Mass spectrometry (MALDI-TOF/ESI-MS) coupled with ion mobility resolves branched vs. linear isomers. Čaval et al. (2024) identified polyLacNAc-extended N-glycans in melanoma glycoproteins using anion-exchange enrichment and collision-induced dissociation (CID) .

How can enzymatic synthesis be optimized for large-scale N-acetyllactosamine production?

Advanced:

Immobilized enzyme reactors (e.g., β1,4-GalT conjugated to magnetic nanoparticles) enhance reusability and scalability. A 2002 study achieved 95% retention of enzymatic activity over 10 cycles using silica-based supports .

What analytical techniques ensure batch-to-batch consistency in this compound synthesis?

Advanced:

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) monitors acetyl group distribution. Gas chromatography (GC) quantifies residual acetic anhydride, critical for minimizing side reactions .

How does this compound facilitate lectin interaction studies?

Advanced:

Surface plasmon resonance (SPR) with immobilized glycans quantifies lectin binding kinetics (e.g., galectin-3 binding to polyLacNAc). A 2024 study used FSL (Function-Spacer-Lipid) constructs to mimic cell-surface glycan presentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。